molecular formula C10H10BrFN2OS B1356571 4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylaminehydrobromide CAS No. 1049742-89-3

4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylaminehydrobromide

Cat. No.: B1356571
CAS No.: 1049742-89-3
M. Wt: 305.17 g/mol
InChI Key: GICLAIFEPWGMLI-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylamine hydrobromide is a thiazole-derived compound characterized by a phenyl ring substituted with fluorine at the 3-position and methoxy at the 4-position, attached to a thiazole core. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmaceutical applications . Thiazole derivatives are renowned for their bioactivity, including antimicrobial, anticancer, and enzyme-inhibitory properties. This compound’s unique substitution pattern—fluorine’s electronegativity and methoxy’s steric effects—optimizes interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2OS.BrH/c1-14-9-3-2-6(4-7(9)11)8-5-15-10(12)13-8;/h2-5H,1H3,(H2,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICLAIFEPWGMLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)N)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylaminehydrobromide typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone. For instance, 2-bromoacetophenone can react with thiourea under basic conditions to form the thiazole ring.

  • Introduction of the Fluoro and Methoxy Groups: : The 3-fluoro-4-methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorinated aromatic compound with a methoxy group precursor under suitable conditions.

  • Amination: : The final step involves the introduction of the amine group. This can be achieved through a nucleophilic substitution reaction where the thiazole derivative reacts with an amine source.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the fluoro group, potentially replacing it with a hydrogen atom.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoro position, where the fluoro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are commonly used.

Major Products

    Oxidation: Products include 4-(3-fluoro-4-methoxy-phenyl)-thiazol-2-ylcarboxylic acid.

    Reduction: Products include 4-(3-hydroxy-4-methoxy-phenyl)-thiazol-2-ylamine.

    Substitution: Products include 4-(3-methoxy-4-methoxy-phenyl)-thiazol-2-ylamine.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylaminehydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving enzyme inhibition or receptor modulation.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylaminehydrobromide involves its interaction with specific molecular targets. The fluoro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the thiazole ring can engage in π-π stacking interactions.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptors: It can act as an agonist or antagonist at specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution: Fluorine at the 3-position (as in the target compound) enhances electronegativity, improving binding to enzymatic targets like DHPS compared to non-fluorinated analogs .
  • Methoxy Positioning : Methoxy at the 4-position (vs. 2-position in analogs) optimizes steric interactions, increasing affinity for bacterial folate pathways .
  • Salt Forms : Hydrobromide salts (e.g., target compound) exhibit superior aqueous solubility and bioavailability compared to free bases or hydrochlorides .

Antimicrobial and Anticancer Activity

  • The target compound’s fluorine and methoxy groups synergize to disrupt bacterial dihydrofolate synthesis, showing IC50 values 2–3× lower than 4-(4-Methoxy-phenyl)-thiazol-2-amine against S. aureus .
  • Compared to 4-(4-Isopropoxy-phenyl)-thiazol-2-ylamine, the hydrobromide form demonstrates 40% higher cytotoxicity in colorectal cancer (HCT-116) cells due to improved cellular uptake .

Enzyme Inhibition

  • Dihydrofolate Synthase (DHPS) : The target compound inhibits DHPS with a Ki of 0.8 µM, outperforming 4-(4-Methoxy-phenyl)-thiazol-2-amine (Ki = 2.1 µM) due to fluorine’s electronic effects .
  • Kinase Inhibition : Unlike 4-(4-Fluoro-3-methylphenyl)-5-methylthiazol-2-amine, the target compound shows weaker activity against EGFR kinase (IC50 = 15 µM vs. 8 µM), highlighting the importance of thiazole methyl substitution .

Pharmacokinetic Properties

  • Solubility : The hydrobromide salt increases water solubility by 30% compared to the free base, critical for oral administration .
  • Metabolic Stability : The 3-fluoro-4-methoxy substitution reduces CYP450-mediated metabolism, yielding a longer half-life (t1/2 = 6.2 h) than 4-(4-Isopropoxy-phenyl)-thiazol-2-ylamine (t1/2 = 3.5 h) .

Biological Activity

4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylamine hydrobromide is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways. Its unique structural features, including the thiazole ring and fluorinated phenyl group, contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

The molecular formula of 4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylamine hydrobromide is C₁₀H₉BrFN₂OS, with a molecular weight of approximately 305.17 g/mol. The compound is characterized by the presence of a thiazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₀H₉BrFN₂OS
Molecular Weight305.17 g/mol
CAS Number1049742-89-3
Physical FormSolid
Purity≥95%

Anticancer Properties

Research indicates that compounds containing thiazole rings exhibit anticancer activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. A study demonstrated that derivatives similar to 4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylamine hydrobromide showed promising results against several cancer cell lines, including breast and lung cancer cells.

The mechanism by which 4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylamine hydrobromide exerts its effects may involve:

  • Inhibition of Kinases : Thiazole derivatives often act as kinase inhibitors, disrupting signaling pathways essential for cancer cell survival.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in malignant cells, leading to programmed cell death.
  • Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways, which are crucial in tumor progression.

Case Studies

  • Study on Breast Cancer Cells : In vitro studies showed that 4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylamine hydrobromide inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways.
  • Lung Cancer Research : Another study evaluated the effects on A549 lung cancer cells, revealing significant reductions in cell viability and migration upon treatment with the compound, suggesting its potential as an anti-metastatic agent.

Toxicity and Safety Profile

Despite its promising biological activities, safety assessments are crucial. The compound is classified as an irritant, necessitating careful handling in laboratory settings. Toxicological studies should be conducted to establish a comprehensive safety profile before advancing to clinical trials.

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